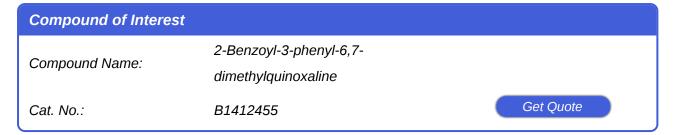


A Technical Guide to the Biological Activities of Substituted Quinoxalines

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline, a heterocyclic scaffold composed of fused benzene and pyrazine rings, has emerged as a "privileged" structure in medicinal chemistry. Its derivatives exhibit a vast array of pharmacological properties, making them a focal point of intensive research for novel therapeutic agents.[1][2][3] This is attributed to the versatile nature of the quinoxaline core, which allows for substitutions at various positions, leading to a high degree of chemical diversity and the ability to interact with a multitude of biological targets.[1][4] This technical guide provides an in-depth overview of the significant biological activities of substituted quinoxalines, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows to serve as a comprehensive resource for professionals in drug discovery and development.

General Synthesis of Quinoxaline Derivatives

The most common and classical method for synthesizing the quinoxaline ring is the condensation reaction between an aromatic o-diamine (like o-phenylenediamine) and a 1,2-dicarbonyl compound (like glyoxal or benzil).[4][5] Modern synthetic strategies often employ catalysts and microwave assistance to improve reaction times and yields.[6][7] Further

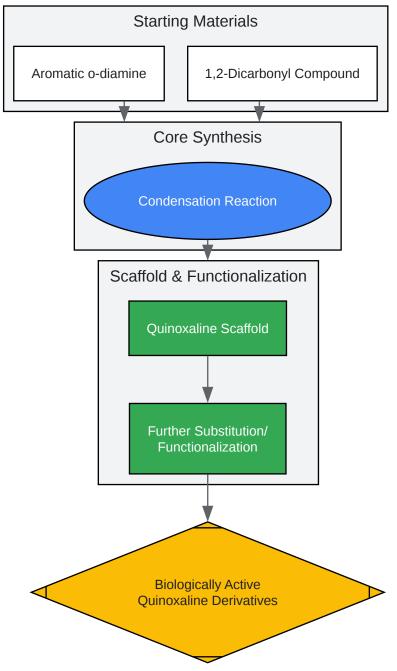






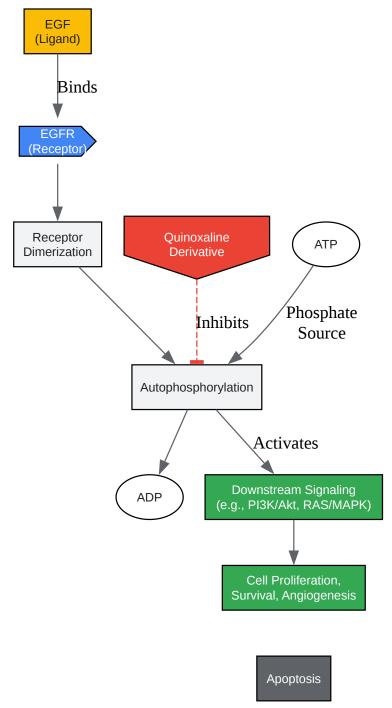
functionalization, for instance at the 2 and 3 positions, can be achieved through reactions with various nucleophiles, particularly starting from 2,3-dichloroquinoxaline.[8][9]





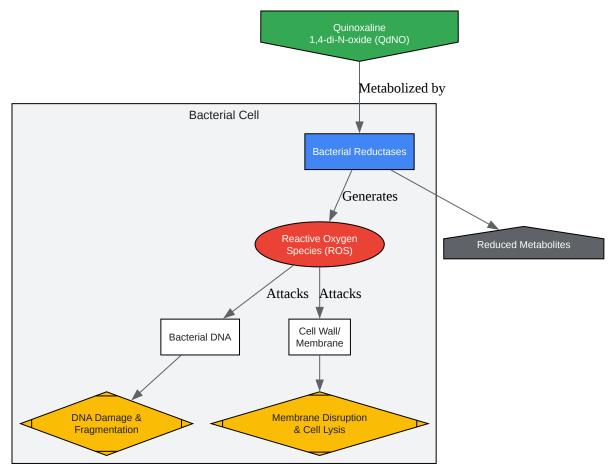
General Synthetic Workflow for Quinoxaline Derivatives





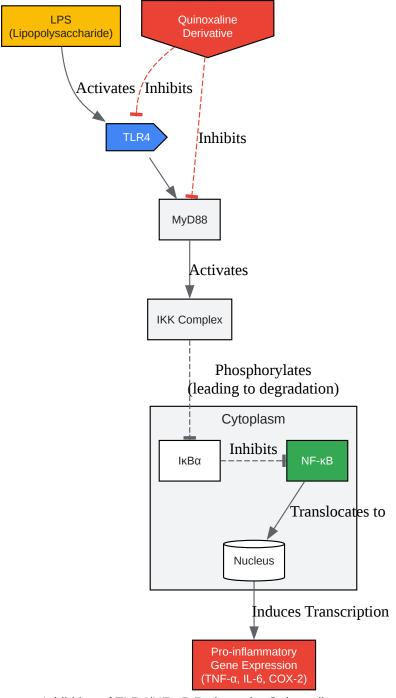
Mechanism of Action: Quinoxaline as an EGFR Inhibitor





Antibacterial Mechanism of Quinoxaline 1,4-di-N-oxides





Inhibition of TLR4/NF-кВ Pathway by Quinoxalines

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